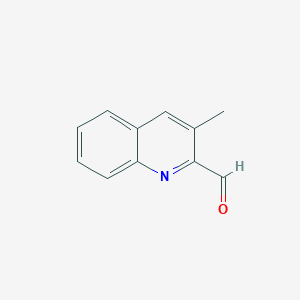

3-Methylquinoline-2-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in the fields of organic and medicinal chemistry. frontiersin.orgnih.govnih.gov This prominence stems from the fact that the quinoline nucleus is a core component of many natural products, synthetic drugs, and functional materials. orientjchem.orgresearchgate.netnih.gov Its versatile nature allows for functionalization at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. frontiersin.orgnih.govorientjchem.orgresearchgate.net The ability of the quinoline ring to interact with biological targets through various mechanisms, such as intercalation with DNA and inhibition of enzymes, underscores its importance in drug discovery and development. nih.govorientjchem.org

Historical Context of Quinoline Carbaldehyde Synthesis and Applications

The synthesis of quinoline derivatives has a rich history, with various methods being developed over the past few decades. frontiersin.org Early methods often involved multi-step procedures with harsh reaction conditions. However, the development of modern synthetic methodologies has led to more efficient and environmentally friendly approaches. frontiersin.org

Historically, the Vilsmeier-Haack reaction has been a cornerstone for the synthesis of quinoline carbaldehydes. researchgate.netmdpi.comnih.gov This reaction typically involves the formylation of an activated aromatic or heteroaromatic substrate using a Vilsmeier reagent, which is prepared from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govrsc.org

The applications of quinoline carbaldehydes have expanded significantly over time. Initially utilized as key intermediates for the synthesis of various heterocyclic systems, their role has evolved with the growing understanding of their biological significance. researchgate.netresearchgate.net For instance, 2-chloroquinoline-3-carbaldehydes have been extensively studied as precursors for a multitude of biologically active compounds. nih.govresearchgate.netresearchgate.net These carbaldehydes can undergo a variety of chemical transformations, including nucleophilic substitution at the chloro position and reactions involving the aldehyde group, to generate diverse molecular architectures. nih.govresearchgate.net

Research Rationale: Focus on 3-Methylquinoline-2-carbaldehyde

The exploration of This compound is driven by the potential to synthesize novel quinoline-based compounds with tailored properties. Its structure provides a platform for creating new derivatives that could exhibit enhanced biological activities or unique material characteristics. The presence of both an electron-donating methyl group and an electron-withdrawing aldehyde group on the quinoline core creates a distinct electronic environment that can be exploited for various synthetic applications.

Synthesis and Chemical Properties

The synthesis of This compound can be achieved through the oxidation of 2,3-dimethylquinoline. One effective method involves the use of selenium dioxide in a suitable solvent like m-xylene. chemicalbook.com A greener and more regioselective approach utilizes [bis(acetoxy)iodo]benzene in dimethyl sulfoxide (B87167) under microwave irradiation, affording the desired product in good yield. chemicalbook.com

The chemical reactivity of This compound is largely dictated by the aldehyde functional group. It can readily undergo condensation reactions with various nucleophiles. For example, reaction with hydrazines can form the corresponding hydrazones. mdpi.com Specifically, condensation with phenylhydrazine (B124118) would yield 3-methyl-2-(2-phenylhydrazono)methyl)quinoline. Similarly, reaction with N,N-dimethylhydrazine would produce 3-methyl-2-((2,2-dimethylhydrazono)methyl)quinoline.

Furthermore, the aldehyde group can be a precursor for the synthesis of more complex heterocyclic systems. For instance, condensation reactions with active methylene (B1212753) compounds can lead to the formation of new ring systems fused to the quinoline core.

Spectroscopic Data

The structural characterization of This compound relies on various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| Monoisotopic Mass | 171.06842 Da |

The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, and a singlet for the aldehyde proton. The 13C NMR spectrum would display distinct resonances for the carbon atoms of the quinoline ring, the methyl group, and the carbonyl carbon of the aldehyde. Infrared (IR) spectroscopy would reveal a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. Mass spectrometry would confirm the molecular weight of the compound.

Applications in Chemical Research

This compound serves as a valuable building block in organic synthesis. Its aldehyde functionality allows for its use in a variety of named reactions, such as the Wittig reaction, to form alkenes. mdpi.com It can also be employed in multicomponent reactions to construct complex molecular scaffolds in a single step. rsc.org

The derivatives of This compound have potential applications in medicinal chemistry. The formation of Schiff bases through condensation with various amines is a common strategy to generate compounds with potential biological activity. rsc.org These Schiff bases can then be further modified to create a library of compounds for screening against various diseases. For instance, the condensation with anilines can produce N-(substituted-phenyl)methanimine derivatives. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-6-9-4-2-3-5-10(9)12-11(8)7-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEIWNDQRUDUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628622 | |

| Record name | 3-Methylquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408523-30-8 | |

| Record name | 3-Methylquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3 Methylquinoline 2 Carbaldehyde

Aldehyde Group Transformations

The carbaldehyde moiety at the C-2 position of the quinoline (B57606) ring is the primary site of chemical reactivity, undergoing transformations typical of aromatic aldehydes, including condensation, reduction, and oxidation reactions.

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental for carbon-carbon and carbon-nitrogen bond formation. mdpi.compurechemistry.org These reactions are crucial for synthesizing various heterocyclic systems and functionalized derivatives.

3-Methylquinoline-2-carbaldehyde reacts with compounds possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in what is known as the Knoevenagel condensation. mdpi.compurechemistry.org This reaction is a cornerstone for C-C bond formation and is instrumental in producing intermediates for fine chemicals and pharmaceuticals. nih.gov The reaction typically proceeds in the presence of a basic catalyst, such as an amine, which deprotonates the active methylene compound to form a nucleophilic enolate. purechemistry.orgyoutube.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.

For instance, the condensation of quinoline aldehydes with active methylene compounds like malononitrile (B47326) can be catalyzed by various systems, including metal-organic frameworks, leading to the formation of α,β-unsaturated products. nih.gov Similarly, reactions with other active methylene compounds, such as ethyl acetoacetate (B1235776) or 2,4-pentanedione, yield the corresponding condensation products. nih.govyoutube.com

Table 1: Examples of Knoevenagel Condensation with Quinoline Aldehydes This table is illustrative of the types of products formed from Knoevenagel condensation reactions.

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product Type |

| This compound | Malononitrile | Amine Base | 2-(3-Methylquinolin-2-yl)methylene)malononitrile |

| This compound | Ethyl Acetoacetate | Piperidine | Ethyl 2-acetyl-3-(3-methylquinolin-2-yl)acrylate |

| This compound | 2,4-Pentanedione | Ammonium (B1175870) Acetate | 3-((3-Methylquinolin-2-yl)methylene)pentane-2,4-dione |

The aldehyde group of this compound readily condenses with hydrazine (B178648) and its derivatives, as well as with hydroxylamine (B1172632), to form the corresponding hydrazones and oximes. These reactions involve the nucleophilic addition of the nitrogen compound to the carbonyl group, followed by dehydration. libretexts.org

The reaction with hydrazine hydrate (B1144303) yields 3-methyl-2-(hydrazonomethyl)quinoline. libretexts.orgrsc.org This primary hydrazone can be further reacted with other aldehydes to produce azines. rsc.org Similarly, condensation with substituted hydrazines, such as phenylhydrazine (B124118), results in the formation of the corresponding phenylhydrazone. rsc.org

The reaction with hydroxylamine hydrochloride produces the corresponding oxime, (E)-(3-methylquinolin-2-yl)methanal oxime. rsc.orgresearchgate.net These oximes are valuable intermediates that can be converted into other functional groups, such as nitriles. rsc.org

Furthermore, condensation with various hydrazides (R-CO-NH-NH₂) leads to the formation of N'-acylhydrazones. mdpi.comresearchgate.net For example, reacting a quinoline-3-carbaldehyde with an appropriate hydrazide, often in the presence of a catalytic amount of acetic acid, yields the corresponding acylhydrazone derivative. mdpi.com

Table 2: Condensation Products with Hydrazine, Hydroxylamine, and Hydrazides

| Reagent | Product Type | General Structure |

| Hydrazine (H₂NNH₂) | Hydrazone | Quinoline-CH=N-NH₂ |

| Hydroxylamine (H₂NOH) | Oxime | Quinoline-CH=N-OH |

| Hydrazides (R-CO-NHNH₂) | Acylhydrazone | Quinoline-CH=N-NH-CO-R |

This compound reacts with primary amines and amides to form imines, commonly known as Schiff bases. wikipedia.org This reaction involves nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. wikipedia.orgyoutube.com

The condensation with various substituted anilines in a suitable solvent like acetone (B3395972) or ethanol (B145695) affords the corresponding N-(substituted-phenyl)imines. rsc.orgchemijournal.com These Schiff bases are important ligands in coordination chemistry and are intermediates in the synthesis of more complex heterocyclic systems. wikipedia.orgnih.gov The formation of Schiff bases can be catalyzed by acids. chemijournal.com For example, the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines in acetone yields the respective Schiff bases. rsc.org Similarly, reactions with amides like formamide (B127407) can lead to the formation of fused heterocyclic systems through an initial Schiff base formation followed by cyclization. rsc.org

Table 3: Examples of Schiff Bases from Quinoline Aldehydes This table illustrates the types of Schiff bases formed from the reaction of quinoline aldehydes with various amines.

| Aldehyde Reactant | Amine Reactant | Product |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine rsc.org |

| 2-Hydroxybenzaldehyde | 2-Ethylaniline | (E)-2-(((2-Ethylphenyl)imino)methyl)phenol nih.gov |

| Quinoline-2-carboxaldehyde | Thiosemicarbazide | Quinoline thiosemicarbazone nih.gov |

Reduction Reactions of the Carbaldehyde Moiety

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (3-methylquinolin-2-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. rsc.org This reagent is selective for aldehydes and ketones and generally does not reduce the quinoline ring system under these conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. rsc.org The reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with sodium borohydride in methanol has been shown to yield the corresponding alcohol. rsc.org

Oxidation Reactions of the Carbaldehyde Moiety

The aldehyde group can be oxidized to the corresponding carboxylic acid, 3-methylquinoline-2-carboxylic acid. This oxidation is a common transformation for aldehydes and can be accomplished using various oxidizing agents. khanacademy.org Mild oxidizing agents like Tollens' reagent (ammoniacal silver nitrate) can be used, which selectively oxidize aldehydes over other functional groups and produce a silver mirror as a positive test. khanacademy.org Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will also effectively convert the aldehyde to a carboxylic acid. khanacademy.orgyoutube.com The oxidation of catechol to o-quinone can be catalyzed by quinoline derivatives, indicating the involvement of the quinoline scaffold in redox processes. mdpi.com

Quinoline Core Modifications

Modifications to the quinoline core of this compound and its derivatives, particularly halogenated ones, open avenues for creating a diverse range of complex heterocyclic structures. These modifications primarily involve cyclization, substitution, and alkylation reactions.

Cyclization reactions involving the quinoline core are instrumental in building intricate, multi-ring systems. These reactions can be designed to involve both the aldehyde group and other substituents on the quinoline ring or proceed through multi-component strategies.

The simultaneous reaction of the aldehyde group and a chloro substituent, typically at the C2 position, is a powerful strategy for synthesizing fused heterocyclic systems. For instance, 2-chloroquinoline-3-carbaldehydes can react with various nucleophiles, leading to cyclization. One notable example is the reaction with phenyl hydrazine. Condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenyl hydrazine initially forms a Schiff base, which then undergoes intramolecular cyclization upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270) to yield 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org

Similarly, the reaction of 2-chloroquinoline-3-carbaldehydes with 1H-indazole-6-amine in the presence of a base can lead to the formation of benzo[g] quimicaorganica.orgmdpi.comnaphthyridines. researchgate.net These reactions highlight how the dual reactivity of the chloro and aldehyde groups can be harnessed to construct complex fused systems.

Table 1: Examples of Cyclization Reactions Involving Aldehyde and Chloro Groups

| Starting Material | Reagent | Product |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenyl hydrazine | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | 1H-Indazole-6-amine | Benzo[g] quimicaorganica.orgmdpi.comnaphthyridine derivative |

Cyclization Reactions Leading to Fused Heterocyclic Systems

Multi-Component Reactions (MCRs) for Complex Architectures

Multi-component reactions (MCRs) provide an efficient means to assemble complex molecules in a single step from three or more starting materials. 2-Chloroquinoline-3-carbaldehydes are excellent substrates for such reactions. researchgate.net For example, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehydes, various cyclic active methylene compounds, and a nitrogen source can be used to construct highly substituted quinoline scaffolds. researchgate.net

Another illustration is the synthesis of dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. This is achieved through a one-pot reaction of substituted 2-chloro-3-formylquinolines with 6-amino-pyrimidine-2,4(1H,3H)-diones and 5-methyl-2,4-dihydro-3H-pyrazol-3-one, catalyzed by L-proline. rsc.org Furthermore, the reaction of 2-chloroquinoline-3-carbaldehyde, heteroaromatic amines, and alkyl isocyanides in the presence of ammonium chloride can produce quinoline-based imidazole-fused heterocycles. semanticscholar.org

Table 2: Examples of Multi-Component Reactions

| Aldehyde Component | Other Reactants | Catalyst/Conditions | Product Type |

| 2-Chloroquinoline-3-carbaldehydes | Cyclic active methylenes, Nitrogen source | Mild conditions | Highly substituted quinolines |

| Substituted 2-chloro-3-formylquinolines | 6-Amino-pyrimidine-2,4(1H,3H)-diones, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | L-proline, Refluxing ethanol | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones |

| 2-Chloroquinoline-3-carbaldehyde | Heteroaromatic amines, Alkyl isocyanides | NH4Cl | Quinoline-based imidazole-fused heterocycles |

Nucleophilic Substitution Reactions (e.g., on halogenated quinoline carbaldehydes)

Halogen atoms on the quinoline ring, particularly at the C2 and C4 positions, are susceptible to nucleophilic substitution. quimicaorganica.org This reactivity allows for the introduction of a wide variety of functional groups. The reaction proceeds through an addition-elimination mechanism, where the stability of the intermediate is enhanced by the nitrogen atom in the quinoline ring. quimicaorganica.org

For example, 2-chloroquinoline-3-carbaldehydes can react with secondary amines like morpholine (B109124) in the presence of a catalytic amount of dimethylaminopyridine to yield 2-morpholinoquinoline-3-carbaldehydes. rsc.org This substitution of the chlorine atom provides a platform for further derivatization.

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly useful for the alkylation of the C2 position of halogenated quinolines. researchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

In the context of quinoline carbaldehydes, the Sonogashira coupling of 2-chloroquinoline-3-carbaldehydes with various alkyne derivatives in the presence of a palladium catalyst like [PdCl2(PPh3)2] and CuI yields 2-alkynyl-3-formyl-quinolines. rsc.org This reaction demonstrates a direct method for introducing an alkyne functional group at the C2 position, which can then be used for further synthetic transformations.

Advanced Spectroscopic and Structural Elucidation of 3 Methylquinoline 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing intricate details about the carbon-hydrogen framework.

The initial characterization of 3-Methylquinoline-2-carbaldehyde involves the acquisition and analysis of its ¹H and ¹³C NMR spectra. rsc.orgnih.govresearchgate.netscribd.comnih.govmdpi.comresearchgate.net These one-dimensional techniques offer fundamental information regarding the number and types of protons and carbons present in the molecule, as well as their immediate electronic environments.

The ¹H NMR spectrum reveals distinct signals for each proton, with their chemical shifts (δ) indicating their magnetic environment. For instance, the aldehydic proton is typically observed as a singlet in the downfield region, around 10.2 ppm. The protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts and coupling patterns that are influenced by the substituents. The methyl group protons appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct environment. The carbonyl carbon of the aldehyde group resonates at a significantly downfield chemical shift. The carbon atoms of the quinoline ring appear in the aromatic region, and the methyl carbon is observed in the aliphatic region.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| CHO | ~10.2 | s |

| H-4 | s | |

| Aromatic H | m | |

| CH₃ | s |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (ppm) |

| CHO | ~193 |

| C-2 | |

| C-3 | |

| C-4 | |

| C-4a | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-8a | |

| CH₃ |

While 1D NMR provides a foundational understanding, 2D NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound. scribd.commdpi.comchemicalbook.com

The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is instrumental in identifying direct one-bond correlations between protons and the carbons to which they are attached. scribd.commdpi.comchemicalbook.com This technique simplifies the assignment process by directly linking the proton and carbon skeletons of the molecule. Each cross-peak in the 2D spectrum corresponds to a C-H bond.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). scribd.comchemicalbook.com This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, a correlation between the aldehydic proton and the C-2 carbon of the quinoline ring would be observed in the HMBC spectrum.

The Correlation Spectroscopy (COSY) experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. chemicalbook.com The cross-peaks in a COSY spectrum reveal the connectivity of proton spin systems within the molecule. This helps in tracing the proton-proton networks throughout the quinoline ring system.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded or coupled. chemicalbook.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space. This is particularly useful for determining the stereochemistry and conformation of the molecule, for example, the orientation of the aldehyde group relative to the methyl group.

Table 3: Key 2D NMR Correlations for this compound

| 2D NMR Technique | Observed Correlation | Structural Information |

| HSQC/HMQC | Cross-peaks between directly bonded C-H pairs | Direct C-H connectivity |

| HMBC | Correlation between CHO proton and C-2 | Confirms position of aldehyde group |

| HMBC | Correlation between CH₃ protons and C-3, C-4 | Confirms position of methyl group |

| COSY | Correlations between adjacent aromatic protons | Elucidates substitution pattern on the benzene (B151609) ring |

| NOESY | Correlation between CHO proton and H-4 | Provides information on spatial arrangement |

¹⁵N NMR Applications in Heterocyclic Systems

The introduction of an electron-withdrawing aldehyde group at the C2 position, adjacent to the nitrogen, would deshield the nitrogen atom, causing a downfield shift in its ¹⁵N NMR signal compared to the parent 3-methylquinoline (B29099). This is due to the reduction of electron density around the nitrogen atom. Furthermore, the position of the nitrogen signal can provide insights into potential intermolecular interactions, such as hydrogen bonding, in different solvent environments. For the parent compound, 3-methylquinoline, ¹⁵N NMR data has been recorded and serves as a foundational reference for interpreting the spectra of its derivatives. nih.govnih.gov

Table 1: Expected ¹⁵N NMR Characteristics for this compound

| Feature | Expected Observation | Rationale |

|---|---|---|

| Chemical Shift (δ) | Downfield shift relative to 3-methylquinoline | Electron-withdrawing effect of the C2-aldehyde group deshields the nitrogen atom. |

| Solvent Effects | Significant shifts in protic vs. aprotic solvents | Potential for hydrogen bonding at the quinoline nitrogen. |

| Coupling Constants | Coupling to adjacent protons (e.g., H4) | Provides information on bonding and geometry. |

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of a compound. For this compound (C₁₁H₉NO), the monoisotopic mass is calculated to be 171.06842 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition from the exact mass.

In a typical mass spectrum, the molecule would exhibit a prominent molecular ion peak ([M]⁺) at m/z 171. Under electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 172.07570) and [M+Na]⁺ (m/z 194.05764) are often observed. uni.lu The fragmentation pattern is also characteristic. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. For this compound, one would expect to see fragments corresponding to the loss of the aldehyde group (CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to a significant peak at m/z 142 or 143, respectively. This fragmentation pattern helps to confirm the presence and location of the aldehyde substituent.

Table 2: Predicted ESI-MS Data for this compound

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₀NO⁺ | 172.07570 |

| [M+Na]⁺ | C₁₁H₉NNaO⁺ | 194.05764 |

| [M+K]⁺ | C₁₁H₉KNO⁺ | 210.03158 |

| [M-H]⁻ | C₁₁H₈NO⁻ | 170.06114 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands that confirm its structure.

The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. In related quinoline-carbaldehydes, this peak is observed around 1667-1698 cm⁻¹. mdpi.commdpi.com The C-H stretch of the aldehyde group usually gives a weaker, but distinct, pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Vibrations associated with the quinoline ring system are also expected. These include C=C and C=N stretching vibrations in the 1500-1620 cm⁻¹ range. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methyl group is found just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the benzene portion of the quinoline ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |

| Aldehyde | C-H Stretch | ~2820, ~2720 | Medium to Weak |

| Quinoline Ring | C=C and C=N Stretch | 1500 - 1620 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Methyl Group | C-H Stretch | 2850 - 2960 | Medium |

Data based on typical values for these functional groups and data from related compounds. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the extended π-conjugated system of the quinoline ring, which is further extended by the aldehyde group.

The spectrum is expected to show intense absorption bands corresponding to π→π* transitions, typically occurring at shorter wavelengths (e.g., below 350 nm). These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For related quinoline-carbaldehydes, multiple π→π* bands are observed, reflecting the complex electronic structure of the quinoline core. mdpi.com

Additionally, a less intense, longer-wavelength absorption band corresponding to the n→π* transition of the carbonyl group is expected. masterorganicchemistry.com This transition involves the promotion of a non-bonding electron from the oxygen atom to the π* antibonding orbital of the C=O double bond. This absorption is often observed as a shoulder on the tail of the more intense π→π* bands and can extend into the visible region, potentially imparting a pale color to the compound. masterorganicchemistry.com The position and intensity of these bands are sensitive to the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π→π * | Quinoline Ring System | 250 - 350 | High ( > 10,000) |

| n→π * | Carbonyl Group (C=O) | 300 - 450 | Low ( < 1,000) |

Data based on general principles and spectra of related compounds. mdpi.commasterorganicchemistry.com

X-ray Diffraction (XRD) for Solid-State Structure and Tautomeric Forms

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not reported in the searched literature, analysis of closely related structures, such as quinoline-2-carbaldehyde and its derivatives, provides a clear picture of the expected structural features. researchgate.netnih.govnih.gov

An XRD study of this compound would confirm the planarity of the quinoline ring system. It would also reveal the precise bond lengths and angles, including those of the methyl and aldehyde substituents. A key structural parameter is the torsion angle between the plane of the quinoline ring and the aldehyde group, which indicates the degree of conformational twisting. In similar structures, the formyl group is often found to be slightly twisted out of the plane of the fused ring system. nih.govnih.gov

Furthermore, XRD analysis can identify and characterize intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds and π-π stacking interactions between quinoline rings. These interactions govern the crystal packing and influence the material's physical properties. The technique is also definitive in identifying the specific tautomeric form present in the crystal lattice, should any tautomerism be possible. For this compound, the aldehyde tautomer is overwhelmingly expected to be the stable form.

Table 5: Illustrative Crystal Data for a Related Compound (Quinoline-2-carbaldehyde)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0639 (7) |

| b (Å) | 21.564 (2) |

| c (Å) | 10.698 (1) |

| **β (°) ** | 107.884 (2) |

| **Volume (ų) ** | 1550.9 (3) |

| Z | 8 |

Data for quinoline-2-carbaldehyde. researchgate.net

Theoretical and Computational Chemistry Studies on 3 Methylquinoline 2 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental characteristics of quinoline (B57606) derivatives. These computational methods allow for the detailed investigation of molecular geometries, electronic structures, and charge distributions, offering a microscopic view that complements experimental findings.

Geometry Optimization

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline derivatives, such as 2-chloro-7-methylquinoline-3-carbaldehyde, these calculations are often performed using DFT methods with specific basis sets, like B3LYP/6-311++G(d,p).

Studies on related compounds have revealed that the quinoline fused-ring system is typically planar. For instance, in 2-chloroquinoline-3-carbaldehyde (B1585622), the quinolinyl fused ring system is planar with a root-mean-square (r.m.s.) deviation of 0.018 Å. However, the substituent groups, such as the formyl group, may be slightly bent out of this plane. In the case of 2-chloroquinoline-3-carbaldehyde, the C—C—C—O torsion angle is reported to be 8.2 (3)°. The planarity of the ring system and the orientation of the carbaldehyde group can significantly influence the molecule's electronic properties and intermolecular interactions.

Computational studies have also identified the existence of different conformers for some quinoline derivatives. For 2-chloro-7-methylquinoline-3-carbaldehyde, two stable conformers were identified, with a calculated energy difference of 13.4 kJ mol⁻¹. The presence of multiple low-energy conformers can be significant for understanding the molecule's behavior in different environments.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Various computational analyses are employed to probe the electronic landscape of 3-methylquinoline-2-carbaldehyde and its derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For a derivative, 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate, the HOMO-LUMO energy has been calculated. While specific values for this compound are not detailed in the provided results, the principles of FMO analysis are broadly applicable to this class of compounds.

| Parameter | Value |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| Energy Gap (ΔE) | N/A |

No specific data is available for this compound in the search results. The table is a template.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugative effects and charge delocalization.

In a study of 2-chloro-7-methylquinoline-3-carbaldehyde, NBO analysis was performed at the B3LYP/6-311++G(d,p) level of theory. The analysis revealed significant π-π* orbital interactions within the rings of both identified conformers. The total stabilization energy difference between the two conformers was calculated to be 22.2 kJ mol⁻¹. NBO analysis also provides information on the hybridization of atomic orbitals. For 2-chloro-7-methylquinoline-3-carbaldehyde, the rings exhibit strong p-hybridization.

The analysis further quantifies the contributions of Lewis and non-Lewis structures to the total electron density. For the two conformers of 2-chloro-7-methylquinoline-3-carbaldehyde, the total Lewis occupancies were found to be 97.696% and 97.683%, with the remaining small percentage corresponding to non-Lewis (delocalization) effects.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For the two conformers of 2-chloro-7-methylquinoline-3-carbaldehyde, the MEPS was calculated using the DFT/B3LYP/6-311++G(d,p) method. The resulting surfaces help to visualize the charge distribution and reactive sites. Generally, in quinoline aldehydes, the region around the nitrogen atom and the oxygen atom of the carbonyl group are expected to be electron-rich (negative potential), making them potential sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the aromatic rings would exhibit a positive potential.

Spectroscopic Property Prediction

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting the spectroscopic data of molecules. These theoretical approaches provide a detailed understanding of the relationship between molecular structure and its spectral features.

Theoretical calculations of vibrational spectra serve as a powerful aid in the assignment of experimental Fourier Transform Infrared (FT-IR) and Raman bands. For quinoline derivatives, DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to provide vibrational frequencies that are in good agreement with experimental data after applying a scaling factor to account for anharmonicity and other systematic errors. nih.govnih.gov

For instance, a study on the related compound 3-quinolinecarboxaldehyde (B83401) demonstrated that B3LYP/6-311++G(d,p) calculations accurately predicted the vibrational frequencies of its conformers. nih.gov This level of theory is also suitable for this compound, where the characteristic vibrational modes can be assigned. Key expected vibrations include the C=O stretching of the carbaldehyde group, C-H stretching and bending modes of the methyl and aromatic groups, and the skeletal vibrations of the quinoline ring system.

A comparative analysis of the computed and experimental vibrational frequencies for a related quinoline derivative, 2-chloroquinoline-3-carboxaldehyde, highlights the accuracy of these predictive methods. nih.gov

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Quinoline Carboxaldehyde Derivative

| Vibrational Mode | Experimental FT-IR | Experimental Raman | Calculated (Scaled) |

|---|---|---|---|

| C-H stretch (aldehyde) | 2860 | 2862 | 2861 |

| C=O stretch | 1695 | 1694 | 1694 |

| Quinoline ring stretch | 1576 | 1577 | 1576 |

| C-Cl stretch | 785 | 786 | 785 |

Data derived from studies on analogous quinoline carboxaldehydes. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, typically the Gauge-Including Atomic Orbital (GIAO) approach within DFT, is a valuable tool for structural elucidation. These calculations can help in the unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex aromatic systems like quinoline derivatives.

Theoretical calculations for this compound would predict the chemical shifts for the protons and carbons of the quinoline core, the methyl group, and the carbaldehyde group. The predicted values are generally in good correlation with experimental data, although solvent effects can influence the experimental chemical shifts. For example, in a study of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, DFT calculations were used to characterize the molecule by ¹H and ¹³C NMR. eurjchem.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| C2-CHO | ~10.0-10.5 | ~190-195 |

| C3-CH₃ | ~2.5-3.0 | ~18-22 |

| Quinoline H4 | ~8.0-8.5 | - |

| Quinoline H5 | ~7.5-8.0 | - |

| Quinoline H6 | ~7.6-8.1 | - |

| Quinoline H7 | ~7.4-7.9 | - |

| Quinoline H8 | ~7.8-8.3 | - |

| Quinoline C2 | - | ~150-155 |

| Quinoline C3 | - | ~135-140 |

| Quinoline C4 | - | ~145-150 |

Note: These are estimated ranges based on computational studies of similar quinoline aldehydes. Actual values can vary.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. These calculations provide insights into the electronic transitions between molecular orbitals, which are responsible for the absorption and emission of light.

For this compound and its derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can also help in understanding the nature of the electronic transitions, such as n → π* or π → π* transitions. The study of thiosemicarbazones of substituted quinoline-3-carbaldehydes has demonstrated the use of these compounds as fluorescent sensors, where their emission properties change upon binding to metal ions. eco-vector.com

Non-linear Optics Properties (First Hyperpolarizability)

Computational chemistry plays a crucial role in the prediction of non-linear optical (NLO) properties of materials. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Molecules with large β values are of interest for applications in optoelectronics and photonics.

Theoretical calculations, often performed using DFT with specific functionals like CAM-B3LYP, can predict the components of the first hyperpolarizability tensor. nih.gov For quinoline derivatives, the presence of electron-donating (like the methyl group) and electron-withdrawing (like the carbaldehyde group) substituents on the aromatic ring can lead to significant charge transfer and enhance the NLO response. Theoretical studies on similar chalcones containing a quinoline moiety have shown that these compounds can exhibit strong NLO properties. nih.govrsc.org

Table 3: Calculated First Hyperpolarizability (β) for a Representative Quinoline Derivative

| Component | Value (a.u.) |

|---|---|

| β_x | Varies |

| β_y | Varies |

| β_z | Varies |

| β_total | Significant magnitude |

Note: The specific values are highly dependent on the molecular structure and the level of theory used. The table illustrates the type of data obtained from such calculations. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.

For reactions involving this compound, such as its condensation to form Schiff bases or its participation in cyclization reactions, computational studies can determine the most favorable reaction pathway. For instance, in the synthesis of chromeno[3,4-c]quinolines from related quinoline-3-carbaldehydes, computational analysis could be used to understand the role of the acid catalyst and the energetics of the cyclization step. mdpi.com

Structure-Property Correlation and Selectivity Studies

A significant advantage of computational chemistry is the ability to systematically study the relationship between molecular structure and its properties. By creating a series of virtual derivatives of this compound and calculating their properties, it is possible to establish structure-property correlations.

For example, by varying the substituents on the quinoline ring, one can computationally screen for derivatives with enhanced NLO properties or specific spectroscopic signatures. Similarly, computational docking studies, although outside the direct scope of this section, can be used to understand the structure-activity relationships of these compounds with biological targets, as has been done for other quinoline-carbaldehyde derivatives. nih.gov These computational approaches can guide the synthesis of new compounds with desired functionalities.

Lack of Sufficient Data for In-Depth Analysis of this compound

The performed searches for "molecular docking of this compound," "ligand-protein interactions of this compound derivatives," and "synthesis and molecular docking of this compound derivatives" did not yield specific research findings required to construct the requested article. The available literature primarily discusses related but distinct compounds such as 2-chloroquinoline-3-carbaldehyde and other quinoline analogues.

Therefore, until more specific research on the theoretical and computational chemistry of this compound becomes available, it is not possible to fulfill the request as outlined.

Biological Activities and Mechanistic Studies of 3 Methylquinoline 2 Carbaldehyde Derivatives

General Biological Activity Profile of Quinoline (B57606) Carbaldehydes

Quinoline and its derivatives are a prominent class of heterocyclic compounds characterized by a fused benzene (B151609) and pyridine (B92270) ring system. This structural motif is a key pharmacophore, bestowing upon these molecules a wide array of biological and pharmacological activities. rsc.orgnih.govnih.gov Functionalized quinoline moieties are integral to the development of new therapeutic agents due to their extensive and potent biological activities. rsc.org

The versatility of the quinoline scaffold allows for diverse chemical modifications, leading to compounds with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. rsc.orgnih.govnih.govresearchgate.net The nature and position of substituents on the quinoline ring play a crucial role in determining the specific pharmacological activities and target specificities of its derivatives. researchgate.net

For instance, the introduction of a carbaldehyde group at various positions of the quinoline ring system has been a strategy to generate novel compounds with significant biological potential. These quinoline carbaldehydes serve as versatile precursors for the synthesis of a wide range of derivatives, including hydrazones and Schiff bases, which have demonstrated promising therapeutic activities. researchgate.netnih.govtandfonline.com The inherent reactivity of the aldehyde group allows for the facile introduction of various functionalities, enabling the exploration of structure-activity relationships and the optimization of biological effects.

Derivatives of quinoline have been investigated for their potential in treating a multitude of diseases. Commercially available drugs such as ciprofloxacin, an antibacterial agent, and chloroquine, an antimalarial drug, underscore the therapeutic importance of the quinoline core. rsc.orgnih.gov Research continues to explore the vast chemical space of quinoline derivatives, aiming to discover new and more effective therapeutic agents. rsc.org

Specific Biological Activities Reported for Related Compounds

Anticancer Activity

Quinoline derivatives have emerged as a significant class of compounds in the pursuit of novel anticancer agents. rsc.orgnih.gov Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell migration, and disruption of angiogenesis. rsc.org The planar nature of the quinoline ring system allows it to intercalate with DNA, a mechanism that contributes to its cytotoxic effects. rsc.org

While specific studies on the anticancer activity of 3-methylquinoline-2-carbaldehyde are not extensively detailed in the provided results, the broader class of quinoline derivatives has shown considerable promise. For example, camptothecin, a quinoline alkaloid, is a well-known anticancer agent that targets DNA topoisomerase I. nih.gov This highlights the potential of the quinoline scaffold in developing effective cancer therapies.

Furthermore, derivatives of quinoxaline (B1680401), a related heterocyclic compound, have demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. nih.gov These compounds have been shown to induce apoptosis and may act through mechanisms like the inhibition of tyrosine kinases. nih.gov Similarly, certain 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which are structurally related to quinolines, have exhibited cytotoxic activity against HL-60 and MCF-7 cancer cell lines. nih.gov

The following table summarizes the anticancer activity of some related quinoline and quinoxaline derivatives:

| Compound Class | Cell Line(s) | Activity | Reference(s) |

| Quinoxaline derivatives | HCT-116, MCF-7 | Antiproliferative, induce apoptosis | nih.gov |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60, MCF-7 | Cytotoxic | nih.gov |

| Camptothecin (Quinoline alkaloid) | Various | Anticancer, DNA topoisomerase I inhibitor | nih.gov |

Antibacterial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antibacterial agents. rsc.orgnih.govnih.gov The emergence of drug-resistant bacteria has necessitated the search for new and effective antimicrobial compounds, and quinoline derivatives continue to be a promising area of research. rsc.org

Specifically, derivatives of quinoline-3-carbaldehyde have been synthesized and evaluated for their antibacterial properties. researchgate.netnih.gov For instance, quinoline-3-carbaldehyde hydrazone derivatives have been designed and synthesized, with some showing promising activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/ml against MRSA. nih.gov

Furthermore, the synthesis of 2-aryl-quinoline-3-carbaldehyde derivatives has been reported, and these compounds were screened for their antimicrobial activity. researchgate.net While specific activity data for these derivatives is not detailed, the study highlights the ongoing interest in this class of compounds for antibacterial applications. researchgate.net Hybrid molecules incorporating the quinoline structure have also shown potent antibacterial effects. For example, quinoline-based hydroxyimidazolium hybrids have demonstrated significant activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.govscilit.com

The following table presents the antibacterial activity of some quinoline derivatives:

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |

| Quinoline-3-carbaldehyde hydrazone derivative | MRSA | MIC: 16 µg/ml | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | MIC: 2 µg/mL (5 µM) | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | MIC: 10 µg/mL (24 µM) | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7h | Staphylococcus aureus | Inhibition at 20 µg/mL (47 µM) | nih.gov |

Anti-inflammatory Effects

Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents. rsc.orgnih.govresearchgate.netacs.org These compounds can exert their effects through various mechanisms, including the inhibition of inflammatory mediators. nih.govepa.gov

Research has shown that certain quinoline derivatives possess potent anti-inflammatory effects in animal models of inflammation. acs.org For example, a quinoline derivative, compound 1a, was found to have a strong anti-inflammatory effect in an adjuvant arthritis rat model. acs.org Another study reported that a specific quinoline derivative, 6d, exhibited greater anti-inflammatory activity than the reference drug ibuprofen (B1674241) in a xylene-induced ear-edema test in mice. epa.gov This compound also significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. epa.gov

The anti-inflammatory properties of quinoline derivatives are often linked to their ability to modulate key signaling pathways involved in inflammation. For instance, some derivatives have been found to suppress the production of pro-inflammatory cytokines like IFN-γ and TNF-α. researchgate.netnih.gov

The following table summarizes the anti-inflammatory activity of selected quinoline derivatives:

| Compound/Derivative | Model/Assay | Key Findings | Reference(s) |

| Quinoline derivative 1a | Adjuvant arthritis rat model | Potent anti-inflammatory effect | acs.org |

| Quinoline derivative 6d | Xylene-induced ear-edema in mice | More potent than ibuprofen; Inhibited TNF-α and IL-6 production | epa.gov |

| Neocryptolepine derivative (NIQBD) | Methotrexate-induced inflammation model | Reduced inflammatory markers | nih.gov |

Antiviral Properties

The quinoline scaffold has been identified as a promising framework for the development of antiviral drugs. nih.govnih.govcolby.edu Derivatives of quinoline have shown activity against a range of viruses, including Dengue virus, Zika virus, and Enterovirus D68. nih.govnih.govacs.org

Specifically, novel quinoline derivatives have been synthesized and shown to inhibit Dengue virus serotype 2 in vitro at low micromolar concentrations. nih.gov These compounds appear to act at an early stage of the virus life cycle, reducing the production of the viral envelope glycoprotein (B1211001). nih.gov Similarly, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated the ability to inhibit Zika virus replication. nih.gov

In the context of Enterovirus D68, a series of novel quinoline analogues have been identified as potent antiviral agents that target the viral protein VP1. acs.org One particular compound, compound 19, exhibited potent antiviral activity against various EV-D68 strains with EC50 values in the nanomolar range. acs.org

The following table highlights the antiviral activity of some quinoline derivatives:

| Compound/Derivative | Virus | Activity/EC50/IC50 | Mechanism of Action | Reference(s) |

| Quinoline derivative 265 | Dengue virus serotype 2 | IC50: 3.03 μM | Inhibits viral envelope glycoprotein production | nih.gov |

| Quinoline derivative 266 | Dengue virus serotype 2 | IC50: 0.59 μM | Inhibits viral envelope glycoprotein production | nih.gov |

| Quinoline analogue 19 | Enterovirus D68 | EC50: 0.05 to 0.10 μM | Interacts with VP1 | acs.org |

| 2,8-bis(trifluoromethyl)quinoline derivatives (141a, 141b, 142, 143) | Zika virus | Reduced ZIKV RNA production | Not specified | nih.gov |

Antimalarial Activity

The quinoline ring is a cornerstone in the development of antimalarial drugs, with quinine, isolated from the Cinchona tree, being the first effective treatment for malaria. rsc.orgnih.govnih.gov The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new quinoline-based antimalarial agents. nih.gov

Derivatives of quinoline-4-carbaldehyde (B127539) have been synthesized and evaluated for their in vitro antimalarial activity against P. falciparum. nih.govnih.gov Several of these derivatives, including dihydropyrimidines and 1,3,4-oxadiazole (B1194373) derivatives, have shown moderate to high antimalarial activities, with some compounds exhibiting excellent activity compared to the standard drug chloroquine. nih.govnih.gov

The mechanism of action for many quinoline-based antimalarials involves the inhibition of heme detoxification in the parasite, leading to the accumulation of toxic heme and subsequent parasite death. researchgate.net Hybrid molecules containing the quinoline scaffold have also been explored as a strategy to overcome drug resistance. For instance, quinoline-ferrocene and quinoline-sulfonamide hybrids have shown promising antimalarial activity. mdpi.com

The following table summarizes the antimalarial activity of some quinoline derivatives:

| Compound/Derivative Class | Plasmodium falciparum Strain(s) | Activity/IC50 | Reference(s) |

| Dihydropyrimidine derivatives (4b, 4g, 4i) | Not specified | Excellent activity, comparable to chloroquine | nih.govnih.gov |

| 1,3,4-Oxadiazole derivative (12) | Not specified | Excellent activity, comparable to chloroquine | nih.govnih.gov |

| Quinoline-sulfonamide hybrids | Not specified | IC50 values ranging from 0.05 to 1.63 μM | mdpi.com |

| Quinoline–ferrocene hybrid (Ferroquine) | Multi-drug resistant isolates | Effective, acts as a resistance reversing agent | mdpi.com |

Fluorescent Probing in Biological Imaging

Derivatives of quinoline-3-carbaldehyde have shown potential as fluorescent probes in biological imaging. For instance, a 2-benzyl-6-(3-methoxyphenyl)harmanium derivative, which shares a structural relationship with quinoline derivatives, has been demonstrated to function as a fluorescent light-up probe within eukaryotic cells. researchgate.net Using fluorescence microscopy, this compound was observed to selectively stain the perinuclear cytoplasm and specific substructures within the nucleus of NIH 3T3 mouse fibroblasts, highlighting its potential for visualizing distinct cellular compartments. researchgate.net The inherent fluorescence of the quinoline nucleus, which can be modulated by various substituents, makes these compounds attractive candidates for developing novel imaging agents.

The photophysical properties of 4,6,8-triarylquinoline-3-carbaldehydes have been investigated, revealing that these compounds act as donor-π-acceptor systems. The electron-deficient quinoline-3-carbaldehyde framework serves as the electron acceptor, linked to aryl rings that can be direct or via π-conjugated spacers. nih.gov These structural features influence their absorption and emission spectra. For example, 4,6,8-triarylquinoline-3-carbaldehydes, where the quinoline framework is directly linked to an aryl ring, exhibit absorption maxima in the ultraviolet region, which can be influenced by the electron-donating or withdrawing nature of substituents on the aryl rings. nih.gov

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery and development. For derivatives of this compound, systematic studies have been conducted to elucidate the structural features that govern their biological effects.

Systematic variation of substituents on the quinoline core has been a key strategy in exploring the structure-activity relationships of these derivatives. Studies on various quinoline derivatives have revealed that the nature and position of substituents significantly impact their biological activities. For instance, in a series of quinoline derivatives synthesized to reverse multidrug resistance in cancer cells, the presence of a quinoline nitrogen atom and a basic nitrogen atom in a piperazine (B1678402) moiety were identified as crucial structural features for high activity. nih.gov Furthermore, the spatial arrangement of the hydrophobic aryl rings and the distance between the hydrophobic moiety and the basic nitrogen atom were found to be critical for their interaction with P-glycoprotein, a key protein in multidrug resistance. nih.gov

In another study focusing on anti-HIV agents derived from betulinic acid, systematic modifications were made to different parts of the molecule, including the introduction of various substituents on a phenyl ring, replacement of the phenyl ring with heterocycles, and modification of a piperazine ring and a carboxylic acid group. nih.gov This systematic approach allowed for a thorough analysis of the structure-activity relationship, leading to the identification of derivatives with enhanced antiviral potency. nih.gov

The synthesis of 4,6,8-triarylquinoline-3-carbaldehydes involved the use of excess arylboronic acids to ensure complete reaction at multiple halogenated positions on the quinoline ring, highlighting a synthetic strategy to achieve specific substitution patterns for SAR studies. nih.gov

Scaffold hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or novel biological activities. This approach has been applied to quinoline derivatives to explore new therapeutic possibilities. The condensation of 2-chloroquinoline-3-carbaldehydes with various amines and hydrazine (B178648) derivatives to form Schiff bases and subsequently amides is a common strategy. rsc.org For example, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines yields methanimine (B1209239) derivatives. rsc.org

The aldehyde group at the 2-position and other functional groups on the 3-methylquinoline (B29099) scaffold provide convenient handles for various derivatization reactions, including the formation of amides and esters. A series of novel 2-chloroquinoline-3-carboxamide (B1625466) derivatives were synthesized from the corresponding 2-chloroquinoline-3-carbaldehydes. lookchem.com The synthesis involved the oxidation of the carbaldehyde to a carboxylic acid, followed by coupling with various anilines to form the amide linkage. lookchem.com

Similarly, novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde have been synthesized and characterized. asianpubs.orgresearchgate.net These synthetic efforts expand the chemical space of quinoline derivatives and provide new compounds for biological evaluation. asianpubs.org The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine derivatives and subsequent acylation is a method used to produce ester-containing compounds. researchgate.net

Table 1: Examples of Derivatization of the Quinoline Scaffold

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Methanimine (Schiff base) | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate (B1144303), Substituted carboxylic acids, EDC, TEA | Amide | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Thiomorpholine | Thiomorpholino-quinoline-3-carbaldehyde | nih.gov |

| 2-Chloroquinoline-3-carboxylic acid | Anilines, EDC, HOBt | Amide | lookchem.com |

Mechanism of Action Studies

Elucidating the mechanism of action is crucial for understanding how a compound exerts its biological effects and for identifying potential therapeutic targets.

Derivatives of this compound and related quinoline compounds have been shown to interact with various molecular targets, including enzymes and receptors. Some quinoline derivatives exhibit their anticancer activity by inducing apoptosis through the activation of caspases (caspase-3 and caspase-9) and by modulating the ratio of Bax/Bcl-2 proteins. The core mechanism for some quinoxaline derivatives, which are structurally related to quinolines, involves intercalation with DNA, thereby disrupting its structure and function.

The ability of 2-chloro-8-methylquinoline-3-carbaldehyde derivatives to inhibit enzymes such as DNA gyrase and topoisomerase is another key mechanism of action, leading to the disruption of DNA synthesis and cell division. This inhibition is particularly relevant to their potential antimicrobial and anticancer activities. In the context of multidrug resistance in cancer, certain quinoline derivatives have been found to interact with P-glycoprotein (P-gp), a membrane transporter that effluxes chemotherapy drugs from cancer cells. nih.gov The interaction involves hydrogen bonding and is influenced by the three-dimensional structure of the quinoline derivative. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Benzyl-6-(3-methoxyphenyl)harmanium |

| 4,6,8-Triarylquinoline-3-carbaldehyde |

| 2-Chloroquinoline-3-carbaldehyde |

| 2-Chloro-8-methylquinoline-3-carbaldehyde |

| Betulinic acid |

| 2-Chloroquinoline-3-carboxamide |

| 2-Chloroquinoline-3-carboxylic acid |

| 2-Methoxy-6-methylquinoline-3-carbaldehyde |

| This compound |

| 2-Chloro-6-methylquinoline-3-carbaldehyde |

| 4-{2-[(2-Chloro-6-methylquinolin-3-yl)methylidene]- hydrazine carbonyl}phenyl butanoate |

| 4-{2-[(2-Chloro-6-methylquinolin-3-yl)methylidene]- hydrazine carbonyl}phenyl propionate |

| 4-{2-[(2-Chloro-6-methoxyquinolin-3-yl)methylidene]- hydrazine carbonyl}phenyl propionate |

| 4-{2-[(2-Chloro-6-methoxyquinolin-3-yl)methylidene]- hydrazine carbonyl}phenyl butanoate |

| 2-(Benzylamino)-8-methylquinoline-3-carbaldehyde |

| 6-Bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl) quinoline-3-carbaldehyde |

| 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-6-ethylquinoline-3-carbaldehyde |

| 2-[Benzyl(methyl)amino]quinoline-3-carbaldehyde |

| 6-Chloro-2-(3,4-dihydro-1Hisoquinolin-2-yl)quinoline-3-carbaldehyde |

| 2-Arylbenzofuran-3-carbaldehyde |

| 2-Thiomorpholino-quinoline-3-carbaldehyde |

| 2-(4-Methyl piperazin-1-yl)quinoline-3-carbaldehyde |

| Quinine |

| Chloroquine |

| Mefloquine |

| Laquinimod |

| 5,7-Dibromo-quinoline |

| 8-Benzyloxy-5,7-dibromoquinoline |

| 2-Aryl-6,8-dibromo-4-methoxyquinolines |

| 3,6,8-Tribromoquinoline |

| 8-Bromo-6-chloroquinoline |

| 6,8-Diphenylquinoline |

| 4,6,8-Triaryl-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene |

| 2-Iodoquinoline |

| 2-Alkylthiol-quinoline-3-carbaldehydes |

| 2-Mercaptoquinoline-3-carbaldehyde |

| Triazolo[4,5-a]quinoline-4-thione |

| 3-Methylquinoxaline-2-carbaldehyde |

| Ethyl 3-methylquinoxaline-2-carboxylate |

| Olaquindox |

| 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde |

| 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine |

| 2-Alkynyl-3-formyl-quinolines |

| 4H-Thio-pyrano[2,3-b]quinolines |

| Thiopyrano[2,3-b]quinoline-3-carbonitrile |

| Dihydro-H-quino[1,2-b] rsc.orgbenzodiazepines |

Modulation of Biological Pathways

Derivatives of this compound have been shown to interact with specific biological targets, thereby modulating cellular pathways involved in various diseases. Research has highlighted their potential as inhibitors of key enzymes and proteins.

One significant area of investigation is in the development of anti-parasitic agents. Specific quinoline-carbaldehyde derivatives, identified as HQ14 and HQ15, have been recognized as novel and specific inhibitors of Methionine aminopeptidase (B13392206) 1 in Leishmania donovani (LdMetAP1). nih.gov This enzyme is crucial for the parasite's vital N-terminal methionine processing. nih.gov Mechanistic studies have shown that these derivatives act as competitive inhibitors, binding to the catalytic active site of LdMetAP1. nih.gov Their selectivity is reportedly sensed through a non-catalytic threonine residue that is unique to the parasitic enzyme, which provides a basis for selective targeting. nih.gov In a related context, hybrid molecules incorporating a quinoline scaffold with pyrazolylchalcones have been found to bind to the active site of falcipain-2, a cysteine protease enzyme in Plasmodium falciparum, the parasite responsible for malaria. nih.gov

In the realm of cancer research, novel quinoline derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key protein in cell signaling pathways that is often mutated in non-small cell lung cancer (NSCLC). nih.gov The mechanism of action for these compounds was confirmed through Western blot assays, which demonstrated an effect on the phosphorylation of EGFR and its downstream signaling pathways. nih.gov Furthermore, quinoline-1,4-quinone hybrids have been studied for their ability to interact with the BCL-2 protein, a critical regulator of apoptosis (programmed cell death). mdpi.com

Derivatives have also been developed as multifunctional agents for neurodegenerative diseases like Alzheimer's. A series of quinoline-O-carbamate derivatives were found to act as reversible dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov In addition to their cholinesterase inhibition, these compounds displayed anti-inflammatory properties by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and IL-1β. nih.gov

The table below summarizes the biological pathways modulated by various quinoline derivatives.

| Derivative Class | Target Enzyme/Protein | Biological Pathway Modulated | Therapeutic Area |

| Quinoline-carbaldehydes (HQ14, HQ15) | Leishmania donovani Methionine aminopeptidase 1 (LdMetAP1) nih.gov | Protein processing nih.gov | Antileishmanial nih.gov |

| Quinoline-pyrazolylchalcone hybrids | Plasmodium falciparum falcipain-2 nih.gov | Proteolysis nih.gov | Antimalarial nih.gov |

| Substituted amide/sulphonamide quinolines | Epidermal Growth Factor Receptor (EGFR) nih.gov | Cell signaling, Proliferation nih.gov | Anticancer (NSCLC) nih.gov |

| Quinoline-1,4-quinone hybrids | BCL-2 Protein mdpi.com | Apoptosis mdpi.com | Anticancer mdpi.com |

| Quinoline-O-carbamates | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.gov | Cholinergic signaling, Inflammation nih.gov | Alzheimer's Disease nih.gov |

In Silico ADME Prediction and Pharmacokinetic Assessment

The potential of a compound as a therapeutic agent is not only determined by its biological activity but also by its pharmacokinetic properties. In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical step in modern drug discovery, allowing for the early assessment of a compound's drug-likeness.

Numerous studies have performed in silico ADME predictions for various quinoline derivatives, with many compounds demonstrating promising, drug-like properties. nih.govnih.gov These assessments often use established models and criteria, such as Lipinski's rule of five, to predict oral bioavailability. researchgate.net For instance, an ADME study on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde concluded that the synthesized compounds possessed reliable ADME properties. researchgate.net

More detailed pharmacokinetic assessments have also been conducted. A study on 4-(2-fluorophenoxy) quinoline derivatives used computational tools to explore their toxicity profiles. nih.gov Using the SwissADME software, no structural alerts for PAINS (Pan-Assay Interference Compounds) or Brenk filters were identified, suggesting a lower likelihood of non-specific activity or inherent toxicity. nih.gov The pkCSM tool was used to predict the Lowest Observed Adverse Effect Level (LOAEL), with values for the series ranging from 0.237 to 75.683 mg/kg/day, providing an early indication of their safety profiles. nih.gov

Bridging computational prediction with experimental results, one study evaluated the metabolism of quinoline 3-carboxamide derivatives in liver microsomes from different species and compared this with in vivo pharmacokinetic data in mice. nih.gov The findings showed that the compounds were metabolized by cytochrome P450 enzymes and generally had low microsomal clearance. nih.gov This was consistent with the in vivo results, which demonstrated low clearance and consequently high exposure of the parent compounds in mice, suggesting that the therapeutic effect was likely due to the parent drug rather than its metabolites. nih.gov

The following table presents a selection of predicted ADME and physicochemical properties for representative quinoline derivatives from various studies.

| Compound Class | Predicted Parameter | Value/Observation | Software/Method |

| Quinoline-4-one derivatives | ADME Evaluation | Majority showed excellent in-silico ADME properties. researchgate.net | Not Specified researchgate.net |

| Substituted quinoline amides/sulphonamides | ADME Prediction | All derivatives found to be promising, signifying drug-like properties. nih.gov | Not Specified nih.gov |

| Quinoline 3-carboxamides | In vivo Pharmacokinetics | Low clearance and high exposure of parent compounds in mouse. nih.gov | Experimental (Mouse model) nih.gov |

| Quinoline-pyrazolylchalcone hybrids | Physicochemical Qualifications | Title compounds determined to have favorable qualifications. nih.gov | Not Specified nih.gov |

| Arylamino quinoline derivatives | In silico Profiling | ADME profiling conducted as part of the design process. nih.gov | Computer Simulation nih.gov |

| 4-(2-fluorophenoxy) quinolines | Structural Alerts | No PAINS or Brenk alerts fired. nih.gov | SwissADME nih.gov |

| 4-(2-fluorophenoxy) quinolines | Toxicity (LOAEL) | Predicted values ranged from 0.237 to 75.683 mg/kg/day. nih.gov | pkCSM nih.gov |

| 6-Substituted-2-chloroquinoline-3-carbaldehyde esters | ADME Properties | Synthesized compounds possess reliable ADME properties. researchgate.net | Not Specified researchgate.net |

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Molecules

3-Methylquinoline-2-carbaldehyde serves as a versatile starting material for the synthesis of more complex heterocyclic structures. Its reactive aldehyde group readily participates in condensation reactions with various nucleophiles, leading to the formation of new ring systems fused to the quinoline (B57606) core.

One significant application is in the synthesis of Schiff bases. The condensation of this compound with substituted anilines or other primary amines yields the corresponding imines (Schiff bases). rsc.org For instance, the reaction with phenylhydrazine (B124118) produces a Schiff base that can be further cyclized. rsc.org These Schiff bases are not merely synthetic intermediates but also exhibit interesting biological properties and can act as ligands for metal complexes.

Furthermore, the aldehyde functionality can be transformed into other reactive groups, expanding its synthetic utility. For example, reaction with hydroxylamine (B1172632) hydrochloride followed by treatment with thionyl chloride can convert the aldehyde into a nitrile group, yielding 2-cyano-3-methylquinoline. rsc.org This nitrile can then be a precursor for other functional groups.